molecular formula C11H11FO B1583975 8-Fluoro-1-benzosuberone CAS No. 24484-21-7

8-Fluoro-1-benzosuberone

Cat. No.: B1583975
CAS No.: 24484-21-7
M. Wt: 178.2 g/mol
InChI Key: INDIENDTRXERIX-UHFFFAOYSA-N
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Description

8-Fluoro-1-benzosuberone is an organic compound with the molecular formula C11H11FO and a molecular weight of 178.20 g/mol It is a fluorinated derivative of benzosuberone, characterized by the presence of a fluorine atom at the 8th position of the benzosuberone ring

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Fluoro-1-benzosuberone can be synthesized through several synthetic routes. One common method involves the intramolecular cyclization of the corresponding carboxylic acids promoted by Brønsted acids or acyl halides . Another approach includes the use of SelectFluor and its analogs for fluorination reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and fluorination techniques are applicable. Industrial production would likely involve optimizing reaction conditions to achieve high yields and purity, utilizing scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1-benzosuberone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-1-benzosuberone stands out due to its specific fluorine substitution at the 8th position, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDIENDTRXERIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342154
Record name 8-Fluoro-1-benzosuberone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24484-21-7
Record name 8-Fluoro-1-benzosuberone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 8-Fluoro-1-benzosuberone in chemical synthesis?

A1: this compound serves as a key starting material for synthesizing various heterocyclic compounds with potential biological activities. Researchers have successfully utilized it to create derivatives of:

  • Pyrimidines: These compounds have shown promise as potential anti-tumor agents. [, , ]
  • Pyrazoles: Known for their diverse biological activities, including anti-inflammatory and anti-tumor effects. [, ]
  • Pyrans: Exhibit a wide range of biological activities, including anti-cancer and anti-microbial properties. [, ]
  • Pyridines: This class of compounds displays various pharmacological activities, including anti-tumor and anti-bacterial effects. []
  • Thioles: These compounds are known for their antioxidant and potential therapeutic properties. []
  • Ylidine malononitriles: These versatile intermediates can be further modified to generate diverse chemical structures with potential biological activities. []

Q2: Has this compound been used to synthesize compounds with other biological activities besides anti-tumor effects?

A3: While the provided research primarily focuses on the anti-tumor potential of this compound derivatives, the synthesis of diverse heterocyclic compounds suggests potential applications in other therapeutic areas. For instance, cinnamaldehyde, a compound structurally related to a derivative of this compound, exhibits antioxidant properties and induces apoptosis in cancer cells. [] This suggests that further exploration of this compound derivatives could lead to the discovery of compounds with a broader range of biological activities.

Q3: What are the structural characteristics of this compound?

A3: Although the provided research papers do not explicitly state the molecular formula and weight of this compound, they highlight its use as a starting material for synthesizing various derivatives.

  • One notable example is its conversion to 9-Bromo-2-fluoro-6,7-dihydro-5H-benzocycloheptene-8-carboxaldehyde. This transformation involves a one-step trifunctionalization process that introduces a bromine atom, a double bond, and an aldehyde group to the this compound structure. []
  • The structure of this derivative was confirmed using X-ray crystallography, and its characterization included spectroscopic data from infrared (IR), 1H NMR, 13C NMR, and gas chromatography-mass spectrometry (GC-MS) analyses. []

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